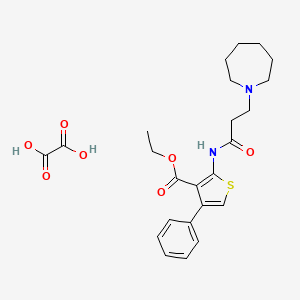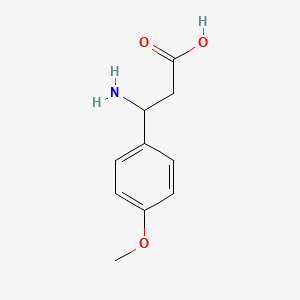![molecular formula C17H18ClNO B2691838 N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide CAS No. 2411304-75-9](/img/structure/B2691838.png)
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide, commonly known as Chloroacetanilide, is a white crystalline solid with a molecular formula of C16H16ClNO. It is widely used in the field of agriculture as a herbicide to control the growth of weeds in crops. Chloroacetanilide is also used in the synthesis of various organic compounds and pharmaceuticals.
Scientific Research Applications
Chloroacetanilide has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in various crops, including corn, soybeans, and wheat. Chloroacetanilide inhibits the growth of weeds by interfering with the process of photosynthesis, which is essential for the growth and survival of plants. In addition to its use as a herbicide, Chloroacetanilide is also used in the synthesis of various organic compounds and pharmaceuticals.
Mechanism of Action
Chloroacetanilide acts as a photosystem II inhibitor, which means it interferes with the process of photosynthesis in plants. Photosystem II is responsible for the absorption of light and the conversion of energy into a usable form. Chloroacetanilide binds to the D1 protein, which is a critical component of photosystem II, and prevents the transfer of electrons, leading to a disruption in the process of photosynthesis.
Biochemical and Physiological Effects:
Chloroacetanilide has been shown to have both acute and chronic effects on the environment. In acute exposure, it can cause skin irritation, eye irritation, and respiratory distress. In chronic exposure, it can lead to the accumulation of the herbicide in soil and water, which can have adverse effects on the ecosystem. Chloroacetanilide has also been shown to have toxic effects on aquatic organisms, including fish and amphibians.
Advantages and Limitations for Lab Experiments
Chloroacetanilide is a widely used herbicide, and its mechanism of action has been extensively studied. It is relatively easy to synthesize and has a high level of purity. However, the use of Chloroacetanilide in lab experiments is limited due to its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling Chloroacetanilide to ensure their safety and the safety of the environment.
Future Directions
There are several future directions for the study of Chloroacetanilide. One area of research is the development of new herbicides that are more environmentally friendly and have fewer toxic effects on the ecosystem. Another area of research is the study of the mechanism of action of Chloroacetanilide in more detail, which could lead to the development of new compounds with similar properties. Finally, the study of the biochemical and physiological effects of Chloroacetanilide on different organisms could provide insight into its potential impact on the environment.
Conclusion:
Chloroacetanilide is a widely used herbicide that is used to control the growth of weeds in various crops. It acts as a photosystem II inhibitor and interferes with the process of photosynthesis in plants. Chloroacetanilide has both acute and chronic effects on the environment and has been shown to have toxic effects on aquatic organisms. While Chloroacetanilide is relatively easy to synthesize, its use in lab experiments is limited due to its toxicity and potential environmental impact. There are several future directions for the study of Chloroacetanilide, including the development of new herbicides, the study of its mechanism of action, and the study of its impact on different organisms.
Synthesis Methods
The synthesis of Chloroacetanilide involves the reaction between 2-chloroacetyl chloride and N,N-bis(2-methylphenyl)methylamine in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the amine to form an amide.
properties
IUPAC Name |
N-[bis(2-methylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-7-3-5-9-14(12)17(19-16(20)11-18)15-10-6-4-8-13(15)2/h3-10,17H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCQZFYHLPIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)


![methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2691764.png)
![[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B2691767.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2691768.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2691769.png)
![ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2691770.png)
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2691775.png)
![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)
![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)